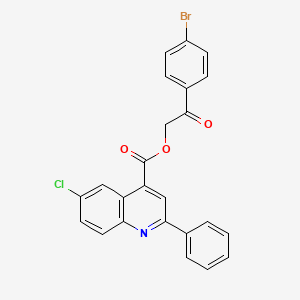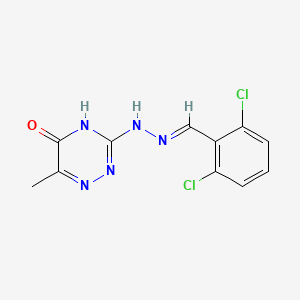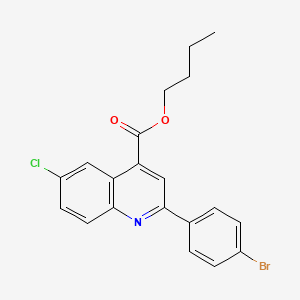
Lamiidoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Lamiidoside is generally achieved through extraction from plant sources. The process involves the collection of plant material, followed by extraction using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
Lamiidoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of this compound .
Aplicaciones Científicas De Investigación
Lamiidoside has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of glycosides.
Biology: Investigated for its biological activities, including antihypertensive and hepatoprotective effects.
Medicine: Explored for potential therapeutic applications in treating hypertension and liver diseases.
Industry: Utilized in the development of nutraceuticals and natural product-based formulations
Mecanismo De Acción
The mechanism of action of Lamiidoside involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in blood pressure regulation and liver function. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of angiotensin-converting enzyme (ACE) and the activation of antioxidant pathways .
Comparación Con Compuestos Similares
Lamiidoside is unique among iridoid glycosides due to its specific structural features and biological activities. Similar compounds include:
Maesopsin: Another iridoid glycoside with similar biological activities.
Undulatoside A: Shares structural similarities with this compound but differs in its glycosylation pattern.
Asperulosidic acid: An iridoid glycoside with hepatoprotective effects similar to this compound.
This compound stands out due to its specific glycosylation pattern and the combination of antihypertensive and hepatoprotective effects, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C26H32O14 |
|---|---|
Peso molecular |
568.5 g/mol |
Nombre IUPAC |
methyl (1S,4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C26H32O14/c1-25(34)16(39-17(29)8-5-12-3-6-13(28)7-4-12)9-26(35)14(22(33)36-2)11-37-24(21(25)26)40-23-20(32)19(31)18(30)15(10-27)38-23/h3-8,11,15-16,18-21,23-24,27-28,30-32,34-35H,9-10H2,1-2H3/b8-5+/t15-,16+,18-,19+,20-,21-,23+,24+,25+,26+/m1/s1 |
Clave InChI |
NQXDDVZOWBZZHN-CRSYUQHVSA-N |
SMILES isomérico |
C[C@@]1([C@H](C[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O |
SMILES canónico |
CC1(C(CC2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(((1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)azanediyl)diacetic acid](/img/structure/B12045473.png)



![2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid](/img/structure/B12045499.png)

![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12045521.png)
![1,3-Dimethyl-8-[(3-methylbenzyl)sulfanyl]-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12045523.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B12045527.png)
![3-acetyl-2-[(4-chlorophenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B12045539.png)

![Dimethyl 4-{4-[(4-tert-butylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B12045543.png)


